molecular formula C9H11N3O4S B2625014 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034281-38-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No. B2625014
CAS RN: 2034281-38-2
M. Wt: 257.26
InChI Key: ZRVLZULVPUYXIC-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” are described as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were not detailed in the sources I found .

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide: interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the excitability of cells .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide affects various biochemical pathways. These channels play a key role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The ADME properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide ’s action include changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes and conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-8-3-7(10-5-11-8)9(14)12-6-1-2-17(15,16)4-6/h3,5-6H,1-2,4H2,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVLZULVPUYXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-hydroxypyrimidine-4-carboxamide

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